(4-hydroxyimino-2,2,6,6-tetramethylpiperidin-1-yl) pyridine-2-carboxylate
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Overview
Description
(4-hydroxyimino-2,2,6,6-tetramethylpiperidin-1-yl) pyridine-2-carboxylate is a complex organic compound that belongs to the class of piperidine derivatives This compound is characterized by the presence of a piperidine ring substituted with a hydroxyimino group and a pyridine-2-carboxylate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-hydroxyimino-2,2,6,6-tetramethylpiperidin-1-yl) pyridine-2-carboxylate typically involves the reaction of 2,2,6,6-tetramethylpiperidine with pyridine-2-carboxylic acid under specific conditions. The reaction is often carried out in the presence of a suitable catalyst and solvent to facilitate the formation of the desired product. The reaction conditions, such as temperature, pressure, and reaction time, are optimized to achieve high yield and purity of the compound .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous-flow synthesis techniques to enhance efficiency and scalability. Continuous-flow processes allow for better control over reaction parameters and can lead to higher yields and purities compared to traditional batch processes .
Chemical Reactions Analysis
Types of Reactions
(4-hydroxyimino-2,2,6,6-tetramethylpiperidin-1-yl) pyridine-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The hydroxyimino group can be oxidized to form corresponding oxo derivatives.
Reduction: The compound can be reduced to form amine derivatives.
Substitution: The piperidine ring can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and electrophiles like alkyl halides. The reactions are typically carried out under controlled conditions to ensure the desired product formation .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyimino group can yield oxo derivatives, while reduction can produce amine derivatives .
Scientific Research Applications
(4-hydroxyimino-2,2,6,6-tetramethylpiperidin-1-yl) pyridine-2-carboxylate has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a lead compound for drug development.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of (4-hydroxyimino-2,2,6,6-tetramethylpiperidin-1-yl) pyridine-2-carboxylate involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, depending on its chemical structure and the nature of the target. The hydroxyimino group and the piperidine ring play crucial roles in its binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
2,2,6,6-Tetramethylpiperidine: A related compound with similar structural features but lacking the pyridine-2-carboxylate moiety.
Pyridine-2-carboxylic acid: Another related compound that shares the pyridine-2-carboxylate moiety but lacks the piperidine ring.
Uniqueness
(4-hydroxyimino-2,2,6,6-tetramethylpiperidin-1-yl) pyridine
Properties
IUPAC Name |
(4-hydroxyimino-2,2,6,6-tetramethylpiperidin-1-yl) pyridine-2-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21N3O3/c1-14(2)9-11(17-20)10-15(3,4)18(14)21-13(19)12-7-5-6-8-16-12/h5-8,20H,9-10H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BKUKTIPKVVKNQY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(=NO)CC(N1OC(=O)C2=CC=CC=N2)(C)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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